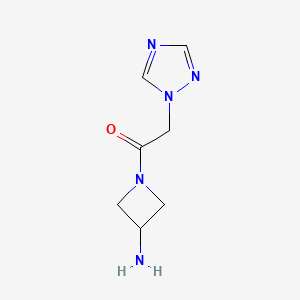
1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol
Overview
Description
1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol, also known as 2-chlorobenzylpyrazol, is a synthetic organic compound with a wide range of applications in scientific research. It is a colorless solid with a molecular formula of C9H9ClN2O and a molecular weight of 190.63 g/mol. The compound is primarily used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in organic synthesis and as a catalyst in various reactions. In
Scientific Research Applications
1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-olylpyrazol has several applications in scientific research. It has been used in the synthesis of several drugs and agrochemicals, such as the antimalarial drug artemisinin and the herbicide glyphosate. It has also been used as a catalyst in various reactions, such as the synthesis of 4-chloro-3-methyl-1-phenylpyrazol-5-one. Additionally, it has been used in the synthesis of organic compounds, such as 1-methyl-3-phenyl-1H-pyrazol-5-one.
Mechanism of Action
The mechanism of action of 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-olylpyrazol is not fully understood. However, it is believed to act as a catalyst in various reactions. It is thought to promote the reaction of two molecules by forming a reactive intermediate, which then reacts with the other molecule to form the desired product. Additionally, it is believed to act as a proton donor, which helps to facilitate the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-olylpyrazol are not fully understood. However, it is believed that it may have some effects on the human body. For example, it has been found to be a weak inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitters. Additionally, it has been found to have some anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-olylpyrazol has several advantages and limitations for lab experiments. One of the main advantages is that it is a relatively inexpensive compound, which makes it a cost-effective option for research. Additionally, it is a stable compound, which makes it suitable for long-term storage. However, there are some limitations to its use in lab experiments. For example, it is not very soluble in water, which can make it difficult to use in certain reactions. Additionally, it is a relatively toxic compound, which can make it hazardous to handle.
Future Directions
The future directions for 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-olylpyrazol are numerous. Further research could be conducted to better understand its mechanism of action and biochemical and physiological effects. Additionally, research could be conducted to explore its potential use in the synthesis of other organic compounds. Additionally, research could be conducted to explore its potential use as a catalyst in various reactions. Finally, research could be conducted to explore its potential use in the development of new drugs and agrochemicals.
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-8-12(16)9(2)15(14-8)7-10-5-3-4-6-11(10)13/h3-6,16H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGNHFDFKLORMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[(Naphthalen-1-yl)methyl]azetidin-3-amine](/img/structure/B1466712.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B1466713.png)
![1-[(3-Chlorophenyl)methyl]azetidin-3-amine](/img/structure/B1466715.png)



![1-[(2,4-Dimethylphenyl)methyl]azetidin-3-amine](/img/structure/B1466720.png)
![1-[(Thiophen-3-yl)methyl]azetidin-3-amine](/img/structure/B1466722.png)

